molecular formula C22H25N3O5S B2778379 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105201-13-5

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2778379
CAS No.: 1105201-13-5
M. Wt: 443.52
InChI Key: HYUYKBSGMKNPFJ-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-10-11-19(28-2)20(13-16)31(26,27)25-12-6-7-17(14-25)22-24-23-21(30-22)15-29-18-8-4-3-5-9-18/h3-5,8-11,13,17H,6-7,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYKBSGMKNPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the piperidine and oxadiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
  • 2-(1-((2-Methylphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
  • 2-(1-((2-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions.

Biological Activity

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of the compound involves the reaction of piperidine derivatives with sulfonyl and oxadiazole moieties. The presence of the methoxy and methyl groups in the benzene ring enhances the compound's lipophilicity, potentially affecting its biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial activity. For instance, a study highlighted that derivatives similar to our compound showed moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity and function .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown strong inhibitory activity against urease, which is pivotal in the treatment of urease-related infections. The IC50 values for several derivatives were reported as significantly low, indicating high potency . Additionally, studies on acetylcholinesterase inhibition suggest potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to bind with specific proteins or enzymes in microbial cells. Docking studies have revealed that it interacts with amino acids crucial for enzyme activity, thereby inhibiting their function. The sulfonamide group is particularly effective in forming hydrogen bonds with target sites on these enzymes .

Study 1: Antibacterial Screening

In a systematic screening of various synthesized compounds including our target compound, researchers found that several exhibited notable antibacterial properties. The study employed both in vitro assays and molecular docking techniques to elucidate the interaction mechanisms. Compounds were tested against a panel of bacterial strains, revealing that those with similar structural features had enhanced activity against Gram-positive bacteria .

CompoundBacterial StrainActivity Level
1Salmonella typhiStrong
2Bacillus subtilisModerate
3Escherichia coliWeak
4Staphylococcus aureusModerate

Study 2: Enzyme Inhibition Assays

A separate investigation focused on the enzyme inhibition capabilities of compounds related to our target structure. The results indicated that certain derivatives displayed significant inhibition of urease and acetylcholinesterase:

CompoundEnzyme TargetIC50 (µM)
AUrease2.14 ± 0.003
BAcetylcholinesterase0.63 ± 0.001
CCOX-2Not tested

Q & A

Basic: What are the established synthetic routes for 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

Oxadiazole Formation : Convert aryl/aralkyl carboxylic acids to 1,3,4-oxadiazole derivatives via hydrazide intermediates using reagents like CS₂ and KOH under reflux (e.g., 4–5 hours) .

Sulfonylation : React 4-methylpiperidine with a bromomethylbenzenesulfonyl chloride derivative to generate the sulfonyl-piperidine electrophile .

Coupling : Combine the oxadiazole nucleophile with the sulfonyl-piperidine electrophile in DMF using LiH as a base, stirring for 4–6 hours .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to mitigate side products.

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N stretches at ~1600 cm⁻¹) .
  • ¹H-NMR : Assign protons on the piperidine ring (δ 1.5–3.5 ppm), phenoxymethyl group (δ 4.5–5.0 ppm for -OCH₂-), and aromatic protons (δ 6.5–8.0 ppm) .
  • EI-MS : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of sulfonyl or oxadiazole moieties) .
    Validation : Cross-reference spectral data with synthesized analogs (e.g., derivatives in ) to resolve ambiguities.

Basic: How is the biological activity of this compound evaluated in preclinical research?

Methodological Answer:

  • Antibacterial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Receptor Binding Assays : Test affinity for targets like 5-HT₁A, 5-HT₂A, or D₂ receptors via competitive radioligand binding, comparing IC₅₀ values to reference compounds (e.g., risperidone derivatives in ) .
    Data Interpretation : Normalize activity against positive controls and account for solvent effects in dose-response curves.

Advanced: How can researchers optimize reaction yields during the coupling step?

Methodological Answer:

  • Solvent Choice : Use anhydrous DMF to enhance nucleophilicity of the oxadiazole intermediate .
  • Base Optimization : Replace LiH with milder bases (e.g., NaH) if decomposition occurs .
  • Temperature Control : Maintain 0–5°C during electrophile addition to suppress side reactions .
    Case Study : In , recrystallization from methanol improved purity (>95% by HPLC), critical for pharmacological studies.

Advanced: How to resolve contradictions in receptor binding data across structural analogs?

Methodological Answer:

  • Structural Comparison : Analyze substituent effects. For example, shows that replacing phenylpiperazine (compounds 7–10, weak D₂ affinity) with benzoisoxazolyl-piperidine (compound 12) enhances D₂ binding by 10-fold .
  • Computational Modeling : Perform docking studies to assess steric/electronic complementarity with receptor pockets (e.g., 5-HT₂A’s hydrophobic cleft).
  • Functional Assays : Validate binding data with functional responses (e.g., cAMP modulation for GPCRs).

Advanced: What HPLC conditions are suitable for purity analysis?

Methodological Answer:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of methanol and buffer (e.g., 65:35 methanol/sodium acetate, pH 4.6) at 1.0 mL/min .
  • Detection : UV at 254 nm for sulfonyl and oxadiazole chromophores.
    Validation : Spike samples with known impurities (e.g., unreacted sulfonyl chloride) to confirm resolution .

Advanced: How to design SAR studies for analogs with modified oxadiazole substituents?

Methodological Answer:

Substituent Variation : Replace phenoxymethyl with alkyl/aryl groups (e.g., 4-fluorobenzyl in ) to assess hydrophobicity effects.

Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole (e.g., ) to evaluate heterocycle rigidity.

Activity Correlation : Compare MIC values () or receptor binding () against substituent electronic parameters (Hammett σ values).
Case Study : ’s derivatives (6a–o) showed enhanced antibacterial activity with electron-withdrawing groups on oxadiazole .

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